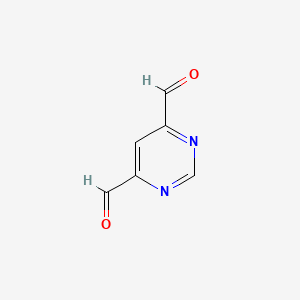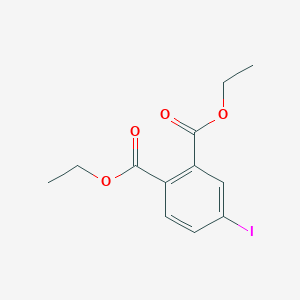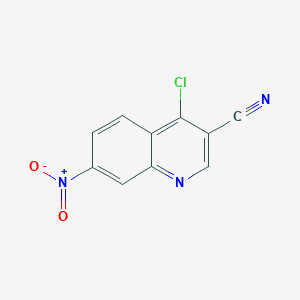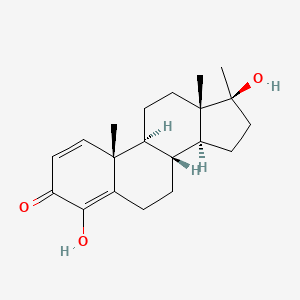
Enestebol
Übersicht
Beschreibung
Es ist ein 17α-alkyliertes Derivat von Testosteron . Trotz seines Potenzials wurde Enestebol nie vermarktet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Grundstruktur von TestosteronDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Säuren oder Basen, organischen Lösungsmitteln und kontrollierten Temperaturen, um die gewünschten Modifikationen zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, verfolgen. Dies würde die Verwendung von Reagenzien und Geräten in Industriequalität beinhalten, um die Reaktionen effizient und sicher zu handhaben. Der Prozess würde auch Reinigungsschritte umfassen, um sicherzustellen, dass das Endprodukt die erforderlichen Reinheitsstandards erfüllt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Enestebol involves multiple steps, starting from the base structure of testosteroneThe reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired modifications are achieved .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to handle the reactions efficiently and safely. The process would also include purification steps to ensure the final product meets the required purity standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Enestebol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid, Amine).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Alkanen führen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung der Steroidchemie und -reaktionen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Hormonregulation.
Medizin: Erforscht auf seinen potenziellen Einsatz in der Hormonersatztherapie und bei Muskelschwund.
Industrie: Potenzielle Anwendungen bei der Entwicklung von leistungssteigernden Medikamenten.
Wirkmechanismus
Enestebol entfaltet seine Wirkung durch Bindung an Androgenrezeptoren im Körper. Diese Bindung aktiviert bestimmte Gene, die die Proteinsynthese und das Muskelwachstum regulieren. Zu den molekularen Zielstrukturen gehören Androgenrezeptoren in Muskel- und Knochengewebe, was zu erhöhter Muskelmasse und -kraft führt .
Wirkmechanismus
Enestebol exerts its effects by binding to androgen receptors in the body. This binding activates specific genes that regulate protein synthesis and muscle growth. The molecular targets include androgen receptors in muscle and bone tissues, leading to increased muscle mass and strength .
Vergleich Mit ähnlichen Verbindungen
Enestebol ist eng verwandt mit anderen anabol-androgenen Steroiden, wie zum Beispiel:
Oxymesteron: 4-Hydroxy-17α-methyltestosteron.
Chlorodehydromethyltestosteron: 4-Chlor-17α-methyl-δ1-testosteron.
Methylclostebol: 4-Chlor-17α-methyltestosteron.
Metandienon: 17α-methyl-δ1-testosteron.
Einzigartigkeit
Die Einzigartigkeit von this compound liegt in seinen spezifischen Hydroxyl- und Methylmodifikationen, die im Vergleich zu anderen ähnlichen Verbindungen möglicherweise unterschiedliche biologische Aktivitäten und metabolische Stabilität verleihen .
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPHGFYWQPUCAG-XMUHMHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C(C(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945880 | |
| Record name | Enestebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2320-86-7 | |
| Record name | (17β)-4,17-Dihydroxy-17-methylandrosta-1,4-dien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2320-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enestebol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002320867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enestebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENESTEBOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNS3MVH7NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



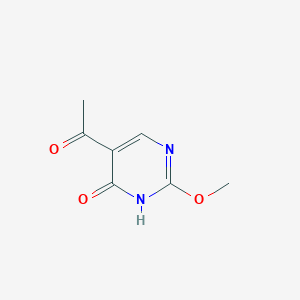
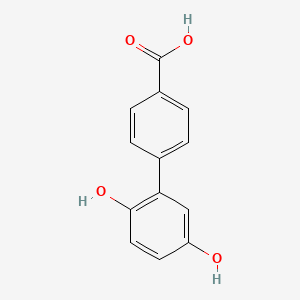
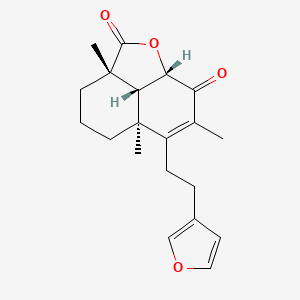
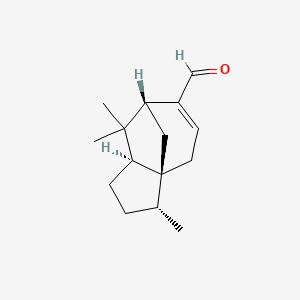
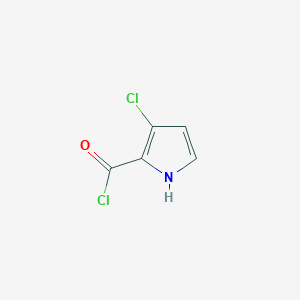
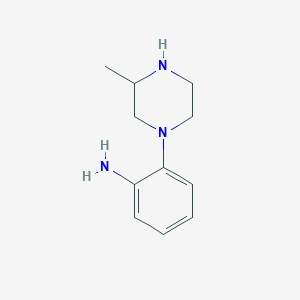
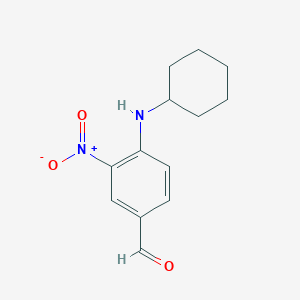
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B1629259.png)

